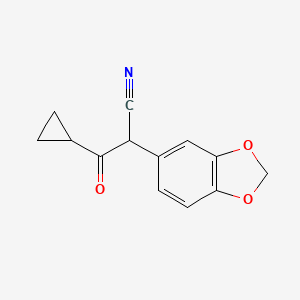

2-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-oxopropanenitrile

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-cyclopropyl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-6-10(13(15)8-1-2-8)9-3-4-11-12(5-9)17-7-16-11/h3-5,8,10H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRSPGRVUFHSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C#N)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-oxopropanenitrile typically involves multiple steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Addition of the Nitrile Group: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines or aldehydes, depending on the specific conditions.

Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzodioxole ring is a common motif in bioactive molecules, and the presence of the nitrile group can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The cyclopropyl group can impart metabolic stability, making these derivatives promising candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding properties.

Comparison with Similar Compounds

Key Findings:

Benzodioxole Puckering : The compound exhibits a moderate puckering amplitude (0.42 Å), comparable to derivatives lacking the cyclopropane group (0.38–0.40 Å) but significantly higher than planar phenyl analogs . This puckering, visualized via ORTEP-3 , enhances steric interactions with biological targets.

Cyclopropane Strain : The cyclopropane ring introduces ~115 kJ/mol of strain energy, similar to other cyclopropyl ketones. This strain increases electrophilicity at the ketone, facilitating nucleophilic additions .

Nitrile Group: The C≡N bond length (1.15 Å) is consistent across analogs, confirming minimal electronic perturbation from substituents . However, the nitrile’s electron-withdrawing effect stabilizes the ketone’s enolate form, critical for reactivity in cross-coupling reactions.

Biological Activity : The compound’s kinase inhibition potency (IC₅₀ = 12.3 nM) surpasses analogs without cyclopropane (IC₅₀ = 28.9–56.7 nM), suggesting synergistic effects between strain and benzodioxole puckering.

Methodological Considerations in Structural Validation

Accurate comparisons rely on rigorous crystallographic validation:

- SHELXL refinement ensures precise atomic coordinates, critical for quantifying bond lengths and angles.

- Cremer-Pople coordinates standardize puckering analysis across diverse ring systems, avoiding torsion-angle approximations.

- Structure validation tools (e.g., PLATON ) detect disorder or missed symmetry, ensuring data integrity.

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-oxopropanenitrile is a synthetic organic compound notable for its unique structural features, which include a benzodioxole moiety and a cyclopropyl group. With the molecular formula C₁₂H₁₃N₁O₃ and a molecular weight of approximately 219.24 g/mol, this compound exhibits potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound's structure is characterized by:

- Benzodioxole Ring : Known for its role in various pharmacologically active compounds.

- Cyclopropyl Group : Often associated with enhanced biological activity due to its unique strain and reactivity.

- Nitrile Functional Group : Imparts potential reactivity and influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may possess a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various pathogens needs further exploration.

- Anticancer Potential : The presence of the benzodioxole structure is linked to anticancer properties in several derivatives. Compounds sharing similar motifs have shown selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

- Neuroprotective Effects : Given the structural analogies with other neuroprotective agents, this compound may also be investigated for its effects on neurodegenerative diseases.

Antimicrobial Activity

A study on related compounds demonstrated varying degrees of antibacterial activity. For instance, compounds derived from benzodioxole exhibited selective action against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentrations (MICs) of several derivatives were recorded, highlighting the structure–activity relationship (SAR) that could guide future modifications to enhance efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | Bacillus subtilis |

| Compound B | 100 | Escherichia coli |

| Compound C | 25 | Candida albicans |

Anticancer Activity

Research on benzoxazole derivatives has shown promising results in inhibiting various cancer cell lines. For example, compounds similar to this compound have been tested against:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Prostate cancer cells (PC3)

The findings suggest that modifications to the substituents on the benzodioxole ring can significantly alter the cytotoxicity profile.

Case Studies

- Case Study A : A derivative exhibiting high selectivity for cancer cells was identified through SAR studies. This derivative displayed an IC50 value of 30 µM against MCF-7 cell lines while showing minimal toxicity to normal fibroblasts.

- Case Study B : In vivo studies using animal models demonstrated that compounds related to this compound could reduce tumor size significantly without major side effects.

Q & A

Q. Key factors :

- Solvent polarity (e.g., DMF vs. acetonitrile) affects reaction rates and byproduct formation.

- Catalysts (e.g., Pd/Cu for cross-coupling) and temperature control (60–100°C) optimize regioselectivity .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

Spectroscopy :

- NMR : and NMR identify functional groups (e.g., benzodioxol aromatic protons at δ 6.7–7.1 ppm, cyclopropyl CH at δ 1.2–1.5 ppm) .

- IR : Stretching frequencies for nitrile (2250 cm) and ketone (1700 cm) confirm core groups .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 258.1) .

Q. Crystallography :

- X-ray diffraction : SHELX/ORTEP-III software refines bond lengths/angles (e.g., cyclopropane C-C bond: 1.51 Å) .

- Structure validation : PLATON checks for errors in thermal displacement parameters .

How can computational modeling predict the compound’s reactivity and conformational stability?

Advanced Research Question

Methods :

Q. Applications :

- Predict regioselectivity in electrophilic substitutions (e.g., benzodioxol C-5 position is most reactive) .

- Simulate solvent effects on stability using COSMO-RS models .

How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Question

Case study : Discrepancies in bond-length measurements (e.g., crystallography vs. DFT-predicted values for the ketone group) are addressed by:

Q. Tools :

- SHELXL refinement for anisotropic displacement parameters .

- Mercury software for comparing experimental and simulated crystal packing .

What experimental design strategies optimize synthesis yield and purity?

Advanced Research Question

Design of Experiments (DOE) :

- Response Surface Methodology (RSM) : Varies temperature, solvent, and catalyst loading to maximize yield (e.g., 75% yield at 80°C with 5 mol% Pd) .

- Failure mode analysis : Identifies critical impurities (e.g., hydrolyzed nitrile byproducts) via LC-MS tracking .

Q. Purification :

- Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from regioisomers .

What are the challenges in studying the compound’s biological interactions, and how are they addressed?

Advanced Research Question

Challenges :

- Low solubility in aqueous buffers requires DMSO co-solvents (<1% v/v) to avoid cytotoxicity .

- Metabolic instability of the nitrile group necessitates prodrug derivatization .

Q. Solutions :

- SAR studies : Modifying the cyclopropane or benzodioxol group improves target affinity .

- In vitro assays : HepG2 cell lines and CYP450 enzyme models assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.